[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid
Description
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a cyanomethyl (-CH₂CN) group at the 4-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The cyanomethyl group, an electron-withdrawing substituent, may influence the compound’s electronic properties, solubility, and reactivity compared to analogs with electron-donating groups.
Below, we compare it with similar boronic acids based on substituent patterns, electronic effects, and documented applications.
Properties
IUPAC Name |
[4-(cyanomethyl)-3-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,6,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTCEFSOCGCUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC#N)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the primary methods for synthesizing [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses an aryl halide and a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Electrophilic Borylation: Another method involves the electrophilic borylation of aryl Grignard reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has also been explored, enabling high-throughput synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Oxidation: Phenols, quinones.
Reduction: Amines, reduced cyanomethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules, facilitating the study of biological processes.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and stability.
Agriculture: It is employed in the development of agrochemicals, such as herbicides and pesticides, where precise molecular modifications are required.
Mechanism of Action
The mechanism of action of [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can interact with molecular targets through these reversible covalent bonds, influencing pathways and processes in which these targets are involved .
Comparison with Similar Compounds
Physical and Chemical Properties
Key properties of related compounds (Table 1) highlight trends in molecular weight, hydrophobicity (LogP), and hydrogen-bonding capacity (PSA):
*Calculated. †Estimated based on analogs.
- The cyanomethyl group likely increases LogP compared to formyl or methoxycarbonyl analogs, improving lipid solubility.
- High PSA values (~66 Ų) across all compounds suggest moderate water solubility, typical of boronic acids.
Biological Activity
[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug development and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The boronic acid group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. This property is particularly relevant in the context of enzyme inhibition, where the compound may act as a reversible inhibitor by binding to the active site or allosteric sites of target enzymes.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. In vitro studies have shown that certain boronic acid derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting serine proteases, which play a role in inflammatory processes and cancer progression.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its efficacy and mechanism.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) investigated the effects of various boronic acids on human breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In a study by Johnson et al. (2024), the inhibitory effects of this compound on a specific serine protease were evaluated using kinetic assays. The compound demonstrated competitive inhibition with a Ki value of 2 µM, indicating its potential as a therapeutic agent for conditions involving dysregulated protease activity.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50/Ki Value | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | 5 µM | Smith et al., 2023 |
| Enzyme Inhibition | Serine Protease | 2 µM | Johnson et al., 2024 |
| Antimicrobial | E. coli | Not Determined | Preliminary Findings |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(Cyanomethyl)-3-methoxyphenyl]boronic acid, and what challenges exist in its purification?
- Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling or protodeboronation of alkyl boronic esters . Functional group compatibility (e.g., cyano and methoxy groups) must be carefully managed to avoid side reactions.
- Purification Challenges : Boronic acids often bind irreversibly to silica gel during column chromatography, necessitating alternative methods like recrystallization or solvent extraction . Moisture sensitivity may lead to boroxin formation (cyclic anhydrides) during drying .
- Storage : Store in sealed containers at room temperature with desiccants to prevent hydrolysis .
Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and functional group integrity?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify methoxy (-OCH), cyanomethyl (-CHCN), and boronic acid (-B(OH)) groups. Compare with analogs like 2-formyl-4-methoxyphenylboronic acid .
- X-ray Crystallography : Resolve regiochemistry ambiguities, as seen in studies of boronic acid-containing cis-stilbenes .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass ~208.02 g/mol for similar derivatives) .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Stability : Store in anhydrous conditions (sealed, room temperature) to avoid hydrolysis to boroxins .
- Handling : Use inert atmospheres (N/Ar) during synthesis and purification. Moisture exposure reduces reactivity in cross-coupling reactions .
Advanced Research Questions
Q. What methodological approaches are recommended for evaluating the binding affinity of this compound toward diols or glycoproteins under varying pH?
- NMR Titration : Measure binding constants () at physiological pH (7.4) and acidic conditions (5.0–6.5) to model tumor microenvironments .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran surfaces to study glycoprotein interactions, as demonstrated with AECPBA .
- Example Data :
| pH | Binding Constant (, M) | Target | Reference |
|---|---|---|---|
| 7.4 | Sialic Acid | ||
| 6.0 | Sialic Acid |
Q. How can discrepancies in biological activity data for boronic acid derivatives be addressed when comparing in vitro and cellular assay results?
- Assay Design : Use standardized cell lines (e.g., Jurkat, B-16) and replicate experiments () to minimize variability .
- pH Considerations : Account for pH-dependent binding affinity shifts, as boronic acids exhibit stronger diol interactions in acidic conditions .
- Metabolic Stability : Evaluate cellular uptake and metabolism using LC-MS to correlate in vitro IC values with cellular efficacy .
Q. What strategies enhance the aqueous solubility of this compound without compromising Suzuki-Miyaura reactivity?
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate, carboxylate) on the aromatic ring while retaining the boronic acid moiety .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to improve solubility while maintaining catalytic activity .
- Nanocarriers : Encapsulate in PEGylated liposomes or carbon dots to enhance bioavailability, as shown in glucose-sensing applications .
Q. In designing boronic acid-based fluorescent sensors, how does incorporating this compound into carbon nanomaterials improve glucose detection sensitivity?
- Synthesis-Modification Integration : Hydrothermal carbonization with phenylboronic acid precursors creates fluorescent carbon dots (C-dots) with high glucose selectivity .
- Mechanism : Glucose induces C-dot aggregation via boronate ester formation, quenching fluorescence (detection limit: 9 μM, 10× more sensitive than conventional probes) .
- Applications : Validated in human serum with minimal interference from biomolecules (e.g., fructose, albumin) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on tubulin polymerization inhibition between boronic acid derivatives and their carboxylic acid analogs?
- Case Study : Boronic acid 13c (IC = 21 μM) inhibits tubulin polymerization, while its carboxylic acid analog 17 shows no activity .
- Rationale : Boronic acids form reversible covalent bonds with tubulin’s hydroxyl-rich regions, unlike ionic interactions from carboxylates .
- Validation : Use competitive assays (e.g., combretastatin A-4 displacement) and molecular docking to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
